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Compound of Interest

Compound Name: 5-Amino-2,4-dichloropyrimidine

Cat. No.: B029763

An In-depth Technical Guide to 5-Amino-2,4-dichloropyrimidine (CAS 5177-27-5) for
Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-2,4-dichloropyrimidine,
a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers,
medicinal chemists, and process development scientists, this document moves beyond a
simple recitation of facts to offer field-proven insights into the compound's reactivity, synthesis,
and application, ensuring a deep and practical understanding of its utility.

Core Molecular Profile and Physicochemical
Properties

5-Amino-2,4-dichloropyrimidine (CAS: 5177-27-5) is a stable, crystalline solid that serves as
a highly versatile intermediate.[1][2] Its structure, featuring a pyrimidine core with two reactive
chlorine atoms and an amino group, presents a unique electronic landscape that dictates its
synthetic applications. The electron-deficient nature of the pyrimidine ring, compounded by the
inductive effect of the two chlorine atoms, makes the C2 and C4 positions highly susceptible to
nucleophilic attack.

The core physicochemical properties are summarized below for rapid assessment and
experimental planning.
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Property Value Source(s)
CAS Number 5177-27-5 [3]
Molecular Formula CaHsCI2Ns [4]
Molecular Weight 163.99 g/mol [4]

Yellow to pinkish or brown
Appearance , _ [1][5][6]
crystalline powder/solid

Melting Point 118-123 °C

Solubility Soluble in DMSO, Methanol [61[7]

N 2-8°C, inert atmosphere,
Storage Conditions ] ] [8]
protect from light and moisture

pKa (Predicted) -1.55+0.29 [6]
XLogP3 (Predicted) 1.4 [4]
Hydrogen Bond Donors 1 [4]
Hydrogen Bond Acceptors 3 [4]

Spectroscopic Sighature for Compound Verification

Confirmation of the structural integrity of 5-Amino-2,4-dichloropyrimidine is critical. While raw
spectra are proprietary to suppliers, the expected spectroscopic characteristics are well-defined
based on its structure and data from analogous compounds.

e 1H NMR: The proton nuclear magnetic resonance spectrum is expected to be simple. A
singlet should be observed for the C6-H proton in the aromatic region (typically 6 8.0-8.5
ppm). A broad singlet corresponding to the two protons of the C5-NHz group will also be
present, with a chemical shift that can vary depending on solvent and concentration.

e 13C NMR: The carbon NMR spectrum should display four distinct signals for the four carbon
atoms in the pyrimidine ring. The chemical shifts are influenced by the attached halogens
and the amino group, with the chlorinated carbons (C2 and C4) expected to be significantly
downfield.
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e FT-IR Spectroscopy: The infrared spectrum provides key information about the functional
groups. Characteristic absorption bands would include N-H stretching vibrations for the
primary amine (typically in the 3300-3500 cm~1 region), C-Cl stretching vibrations (usually
below 800 cm~1), and various C=C and C=N stretching vibrations characteristic of the
pyrimidine ring (in the 1400-1600 cm~1 region).[9]

e Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a
molecule containing two chlorine atoms, with the molecular ion peak (M+) at m/z = 163,
accompanied by (M+2)+ and (M+4)+ peaks in an approximate 9:6:1 ratio.

Chemical Reactivity: A Tale of Two Chlorines

The synthetic utility of 5-Amino-2,4-dichloropyrimidine is dominated by the differential
reactivity of its two chlorine atoms at the C2 and C4 positions. These positions are activated
towards Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling
reactions.

Regioselectivity in Nucleophilic Aromatic Substitution
(SNAr)

For most dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position.[8][10]
This is attributed to the ability of the para-nitrogen (N1) to better stabilize the negative charge in
the Meisenheimer intermediate compared to the ortho-nitrogen (N3) during C2 attack.[10]
However, the electronic nature of other ring substituents plays a crucial role. The C5-amino
group is electron-donating, which can modulate the relative electrophilicity of the C2 and C4
positions. While C4 substitution is still generally favored, reaction conditions can be tuned to
influence selectivity.

Caption: General regioselectivity in S(N)Ar reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Similar regioselectivity is observed in palladium-catalyzed reactions like the Suzuki-Miyaura
coupling.[11][12][13] The oxidative addition of the palladium(0) catalyst occurs preferentially at
the C4-Cl bond. This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at
this position, leaving the C2-Cl available for subsequent transformations. This stepwise
functionalization is a cornerstone of its use in building complex molecular architectures.
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Synthesis and Key Experimental Protocols

A reliable supply of high-purity starting material is paramount. The most common and scalable
synthesis involves the reduction of its nitro precursor, 2,4-dichloro-5-nitropyrimidine.

Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from established industrial processes and offers high yield and purity
while avoiding the heavy metal waste associated with stoichiometric reductants like iron
powder.[14]
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Synthesis Workflow via Catalytic Hydrogenation

Preparation

Charge Reactor:
1. 2,4-Dichloro-5-nitropyrimidine
2. Ethyl Acetate
3. Activated Carbon (optional)

:

Stir and Filter to
Hydrogenation Reactor

Add Pt/C Catalyst

Reaction

(

Purge Reactor with N2 then H2 ]

l

Pressurize with Hz (4-5 bar)
Maintain Temp (20-40°C)

:

Monitor Reaction until Completion

Workup & Isolation

Filter to Remove Catalyst

:

Concentrate Filtrate
under Reduced Pressure

[Crystallize/Precipitate ProducD

Filter and Dry
(Vacuum Oven, 55-60°C)

Click to download full resolution via product page

Caption: Key stages in the synthesis

of the title compound.
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Step-by-Step Methodology:

e Reactor Charging: To a suitable reactor, charge 2,4-dichloro-5-nitropyrimidine (1.0 eq)
followed by ethyl acetate (approx. 9 volumes). Optionally, add activated carbon (e.g., 5%
w/w) and stir the mixture at ambient temperature (20-30°C) for 1 hour to decolorize.

» Preparation for Hydrogenation: Filter the mixture to remove the carbon, transferring the
filtrate to a hydrogenation-rated reactor. Rinse the filter cake with additional ethyl acetate
(approx. 1 volume) and add to the reactor.

o Catalyst Addition: Purge the hydrogenation reactor with nitrogen. Carefully add wet platinum
on carbon (Pt/C) catalyst (e.g., 5 mol% Pt, 50-70% water content).

o Hydrogenation Reaction: Adjust the internal temperature to 15-25°C. Purge the reactor three
times with hydrogen gas. Pressurize the reactor to 4-5 bar with hydrogen and begin vigorous
agitation. The reaction is exothermic; maintain the temperature between 20-40°C.

e Monitoring and Completion: Monitor the reaction progress by analyzing aliquots (e.g., via
HPLC or TLC). The reaction typically continues until hydrogen uptake ceases.

o Workup: Once complete, vent the reactor and purge with nitrogen. Filter the reaction mixture
through a pad of celite to remove the Pt/C catalyst.

« |solation: Concentrate the filtrate under reduced pressure. The product can then be isolated
by crystallization, often by cooling the concentrated solution or by adding an anti-solvent like
heptane.

e Drying: Filter the resulting solid and dry in a vacuum oven at 55-60°C to a constant weight to
yield 5-Amino-2,4-dichloropyrimidine as a crystalline solid.

Causality Note: The use of catalytic hydrogenation is preferred in modern synthesis for its
efficiency and cleaner profile.[14] Ethyl acetate is a good solvent choice for both the starting
material and product, facilitating an easy workup. Filtering off the heterogeneous catalyst is a
simple and effective purification step.

Protocol: Suzuki-Miyaura Cross-Coupling
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This representative protocol demonstrates the selective functionalization at the C4 position.
Step-by-Step Methodology:

 Inert Atmosphere: To a reaction vessel equipped with a condenser and magnetic stirrer, add
5-Amino-2,4-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.0-1.2 eq), and a
base such as K2COs or Cs2COs (2.0-3.0 eq).

e Solvent and Degassing: Add a solvent mixture, such as Toluene/Ethanol/Water (e.g., in a
4:1:1 ratio).[11] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-
20 minutes.

o Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as
Pd(PPhs)a (0.5-5 mol%).[13]

o Reaction: Heat the reaction mixture to a temperature between 55-85°C. Monitor the reaction
progress by TLC or LC-MS.

e Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic
solvent like ethyl acetate and wash with water and brine.

 Purification: Dry the organic layer over anhydrous Na2SOa4 or MgSOa, filter, and concentrate
under reduced pressure. Purify the crude residue by column chromatography on silica gel to
obtain the C4-arylated product.

Trustworthiness Note: This self-validating protocol relies on monitoring by chromatography
(TLC/LC-MS) at each stage to confirm the consumption of starting material and the formation of
the desired regioselective product before proceeding to workup and purification.

Applications in Drug Discovery: A Scaffold for
Kinase Inhibitors

The aminopyrimidine scaffold is a "privileged structure” in medicinal chemistry, frequently found
in the active sites of protein kinases. 5-Amino-2,4-dichloropyrimidine is a known building
block for the synthesis of inhibitors targeting Polo-like kinases (PIk), particularly Plkl and PIk4.
[3][15][16] These kinases are critical regulators of cell cycle progression, and their
overexpression is linked to various cancers, making them attractive therapeutic targets.[15][16]
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The synthetic strategy typically involves a sequential substitution, first at C4 (e.g., Suzuki
coupling) followed by a second substitution at C2 (e.g., SNAr), to build the final complex
inhibitor molecule.

Pathway to Kinase Inhibitors

G-Amino-2,4-dich|oropyrimidine)

R1-B(OH)2
Pd Catalyst

Step 1: C4-Functionalization
(e.g., Suzuki Coupling)

l

C4-Substituted Intermediate

R2-NH2

Step 2: C2-Functionalization
(e.g., S(N)Ar with an amine)

Final Plk Inhibitor

Click to download full resolution via product page
Caption: General synthetic route to PIk inhibitors.

Safety and Handling

5-Amino-2,4-dichloropyrimidine is a hazardous substance and must be handled with
appropriate precautions in a controlled laboratory environment.
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Hazard Class GHS Code(s) Precaution

Do not eat, drink or smoke
when using. IF SWALLOWED:
Immediately call a POISON
CENTER/doctor.[9]

Acute Toxicity, Oral H301 (Toxic if swallowed)

) Wear protective gloves. If skin
) o H317 (May cause an allergic S
Skin Sensitization ) ) irritation or rash occurs: Get
skin reaction) ) )
medical advice.[9]

) Wear eye/face protection. IF IN
) H318 (Causes serious eye ] ] )
Serious Eye Damage EYES: Rinse cautiously with
damage) )
water for several minutes.[9]

Handling Recommendations:
e Use in a well-ventilated area or fume hood.

o Wear standard personal protective equipment (PPE): safety glasses/goggles, nitrile gloves,
and a lab coat.

e Avoid breathing dust.
» Wash hands thoroughly after handling.

¢ Store in a tightly sealed container in a cool, dry place as recommended.

Conclusion

5-Amino-2,4-dichloropyrimidine is more than a simple chemical intermediate; it is a versatile
platform for the construction of complex, high-value molecules. Its well-defined, yet tunable,
reactivity at the C2 and C4 positions allows for selective and sequential functionalization
through robust SNAr and cross-coupling methodologies. This predictable reactivity, combined
with its role as a key scaffold for potent kinase inhibitors, ensures its continued importance in
both academic research and the pharmaceutical industry. A thorough understanding of its
properties, reactivity, and handling, as outlined in this guide, is essential for any scientist
looking to leverage its full potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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